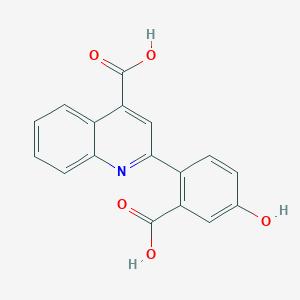
(R)-3-Ethyl-4-((R)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and is substituted with an ethyl group, a hydroxy group, and a methyl-imidazole moiety. The stereochemistry of the compound is specified by the ® configuration at two chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxazolidinone ring through a cyclization reaction involving an amino alcohol and a carbonyl compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amino alcohol.
Substitution: The ethyl group or the imidazole moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the oxazolidinone ring can produce an amino alcohol.
科学研究应用
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring and the imidazole moiety can form hydrogen bonds and other non-covalent interactions with proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
(S)-3-Ethyl-4-((S)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: The enantiomer of the compound with different stereochemistry.
3-Methyl-4-((1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
4-((1-Methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A compound lacking the ethyl group.
Uniqueness
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an imidazole moiety
属性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
(4R)-3-ethyl-4-[(R)-hydroxy-(3-methylimidazol-4-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c1-3-13-8(5-16-10(13)15)9(14)7-4-11-6-12(7)2/h4,6,8-9,14H,3,5H2,1-2H3/t8-,9+/m1/s1 |
InChI 键 |
TZSLWZCPTZMMFT-BDAKNGLRSA-N |
手性 SMILES |
CCN1[C@H](COC1=O)[C@H](C2=CN=CN2C)O |
规范 SMILES |
CCN1C(COC1=O)C(C2=CN=CN2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)


![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)

